

**Application Notes and Protocols: CT26 Tumor** 

# Inoculation and AH1 Treatment Model

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The CT26 murine colon carcinoma model is a widely utilized syngeneic model in cancer research, particularly for studying colorectal cancer and tumor immunology.[1] Derived from a BALB/c mouse, this cell line allows for the investigation of tumor-immune system interactions within an immunocompetent host.[1] A key feature of the CT26 model is its expression of the envelope protein gp70 from an endogenous murine leukemia virus.[2][3][4] The immunodominant peptide from this protein, gp70(423-431), is known as AH1 and serves as a critical tumor-associated antigen (TAA).[5][6][7] The AH1 peptide is presented by MHC class I molecules (H-2Ld) on tumor cells and antigen-presenting cells (APCs), making it a primary target for CD8+ cytotoxic T lymphocytes (CTLs).[4][5] Consequently, the CT26-AH1 model is an invaluable tool for evaluating the efficacy of immunotherapies, such as peptide vaccines and checkpoint inhibitors, designed to elicit or enhance anti-tumor T cell responses.[2]

# I. Experimental Protocols Protocol 1: CT26 Cell Culture and Preparation

This protocol outlines the steps for culturing CT26 cells and preparing them for in vivo inoculation.

## Materials:

CT26.WT mouse colon carcinoma cell line



- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Hemocytometer or automated cell counter
- Centrifuge

### Procedure:

- Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
- Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
- Harvesting: Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 400 x g for 5 minutes.
- Cell Counting: Resuspend the cell pellet in PBS. Perform a cell count using a hemocytometer and assess viability with the trypan blue exclusion method. Viability should be >95%.
- Preparation for Inoculation: Centrifuge the required number of cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10<sup>6</sup> cells/mL for a 1 x 10<sup>6</sup> cell dose in 0.2 mL).[10] Keep the cell suspension on ice until inoculation.

## **Protocol 2: In Vivo Tumor Inoculation**

This protocol describes the subcutaneous inoculation of CT26 cells into BALB/c mice.

## Materials:



- 6-8 week old female BALB/c mice
- Prepared CT26 cell suspension
- 1 mL syringes with 27-gauge needles
- Animal clippers
- 70% ethanol

### Procedure:

- Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave a small area on the right flank of each mouse.
- Inoculation: Gently restrain the mouse and clean the shaved area with 70% ethanol.
- Injection: Pinch the skin on the flank and inject 0.1-0.2 mL of the CT26 cell suspension (typically 0.5-2 x 10^6 cells) subcutaneously.[10][11] A small bleb should be visible under the skin.
- Monitoring: Return the mice to their cages and monitor them for any adverse reactions.
   Tumor growth should become palpable within 5-7 days.[9]

## **Protocol 3: AH1 Peptide Treatment**

This protocol details the preparation and administration of an **AH1** peptide-based vaccine. Note that **AH1** peptide alone is often poorly immunogenic and requires an adjuvant and/or a T helper epitope to be effective.[12][13]

### Materials:

- **AH1** peptide (SPSYVYHQF)
- T helper peptide (e.g., OVA(323-337) or a gp70-derived helper peptide)[12]
- Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)
- Sterile PBS or saline



Syringes and needles

### Procedure:

- Vaccine Preparation: Dissolve the AH1 peptide and the T helper peptide in sterile PBS.
   Emulsify the peptide solution with an equal volume of adjuvant according to the manufacturer's instructions. A typical dose might be 100 µg of each peptide per mouse.
- Administration: Administer the vaccine (e.g., 100-200  $\mu$ L) via subcutaneous or intraperitoneal injection.
- Dosing Schedule: A common prophylactic schedule involves vaccinating mice 14 and 7 days before tumor challenge.[5] For a therapeutic setting, treatment can begin once tumors are established (e.g., 7-10 days post-inoculation).[14] Booster immunizations may be given every 7-14 days.

## **Protocol 4: Tumor Growth Monitoring**

This protocol covers the measurement and recording of tumor growth.

### Materials:

- Digital calipers
- Animal scale
- Recording log

## Procedure:

- Measurement: Measure the length (L) and width (W) of the tumors using digital calipers every 2-3 days.
- Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
- Body Weight: Record the body weight of each mouse at each measurement time point as an indicator of overall health and treatment toxicity.



• Ethical Endpoint: Establish an ethical endpoint for the experiment, such as a maximum tumor volume (e.g., 2000 mm³) or signs of distress, at which point the mice will be euthanized.

# Protocol 5: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general workflow for isolating and analyzing immune cells from CT26 tumors.

## Materials:

- Tumor dissociation kit (e.g., Miltenyi Biotec)
- GentleMACS Dissociator or similar
- Cell strainers (70-100 μm)
- · Red Blood Cell Lysis Buffer
- FACS buffer (PBS with 2% FBS, 1 mM EDTA)
- Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-FoxP3, anti-PD-1)
- Flow cytometer

### Procedure:

- Tumor Dissociation: At the experimental endpoint, euthanize the mice and excise the tumors.
   Mechanically and enzymatically dissociate the tumors into a single-cell suspension following the manufacturer's protocol for the dissociation kit.[15]
- Cell Filtration: Pass the cell suspension through a cell strainer to remove debris.
- RBC Lysis: If significant red blood cell contamination is present, treat the suspension with RBC Lysis Buffer.



- Cell Staining: Wash the cells with FACS buffer. Stain the cells with a cocktail of fluorescently
  conjugated antibodies against surface markers for 20-30 minutes on ice, protected from light.
  For intracellular markers like FoxP3, perform a fixation and permeabilization step according
  to the manufacturer's protocol.
- Data Acquisition: Wash the stained cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
- Data Analysis: Use software such as FlowJo to analyze the data. Gate on live, single, CD45+ cells to identify the immune infiltrate, followed by further gating to identify specific populations like CD8+ T cells, CD4+ helper T cells, and regulatory T cells.[11][16]

## **II. Data Presentation**

## **Table 1: Representative Tumor Growth Inhibition Data**

This table summarizes typical results for tumor volume in a therapeutic CT26-AH1 model.

| Treatment Group         | Day 15 Mean Tumor<br>Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
|-------------------------|---|-------------------------------------|
| Vehicle (PBS)           | 1250 ± 150                              | -                                   |
| AH1 Peptide Vaccine     | 600 ± 95                                | 52%                                 |
| Anti-PD-1 Antibody      | 550 ± 80                                | 56%                                 |
| AH1 Vaccine + Anti-PD-1 | 250 ± 50                                | 80%                                 |

# Table 2: Typical Flow Cytometry Data for Tumor-Infiltrating Lymphocytes (TILs)

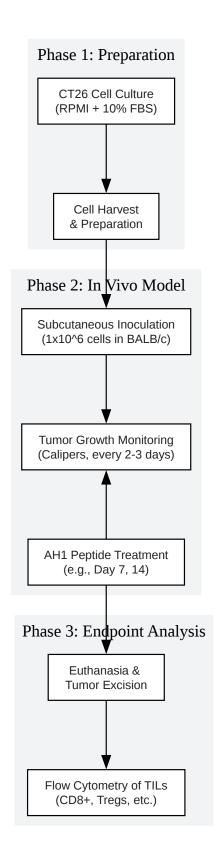
This table shows representative percentages of key immune cell populations within the CD45+ infiltrate of CT26 tumors following treatment.



| Treatment<br>Group         | % CD8+ of<br>CD45+ Cells | % CD4+<br>FoxP3- of<br>CD45+ Cells | % CD4+<br>FoxP3+ (Tregs)<br>of CD45+ Cells | CD8+/Treg<br>Ratio |
|----------------------------|--------------------------|------------------------------------|--|--------------------|
| Vehicle (PBS)              | 15 ± 2.5                 | 10 ± 1.8                           | 5 ± 0.9                                    | 3.0                |
| AH1 Peptide<br>Vaccine     | 30 ± 4.1                 | 12 ± 2.0                           | 4 ± 0.7                                    | 7.5                |
| AH1 Vaccine +<br>Anti-PD-1 | 45 ± 5.3                 | 15 ± 2.2                           | 3 ± 0.5                                    | 15.0               |

# III. Visualizations Diagrams of Workflows and Signaling Pathways

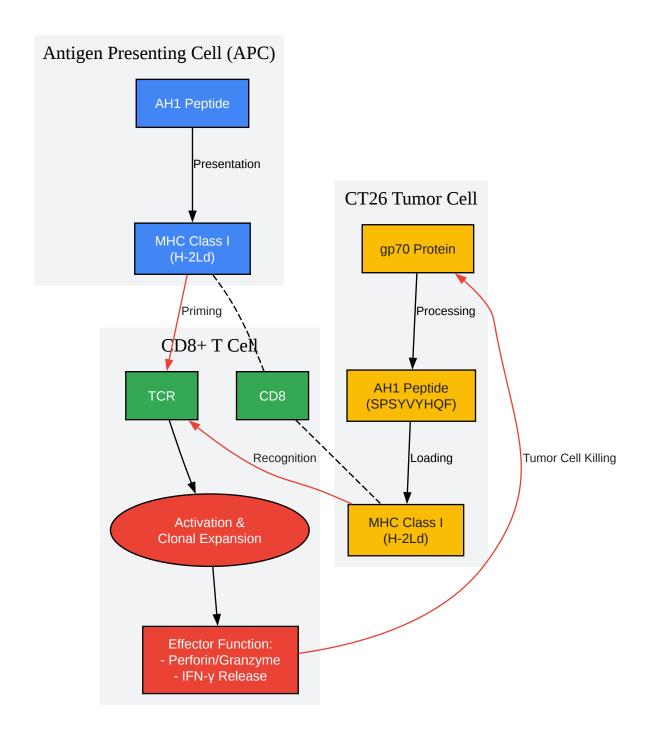




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Caption: Experimental workflow for the CT26 tumor inoculation and AH1 treatment model.





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Caption: **AH1** antigen presentation and CD8+ T cell activation pathway.

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